molecular formula C10H12D9NO4.HCl B1574516 Miglustat - d9 hydrochloride

Miglustat - d9 hydrochloride

カタログ番号: B1574516
分子量: 264.79
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deuterated miglustat.

科学的研究の応用

Impact on Intestinal Disaccharidases

Miglustat is known for its role in treating lysosomal storage diseases like Gaucher disease type I and Niemann Pick disease type C. A notable long-term effect of Miglustat is its interference with N-glycosylation of proteins in the ER, affecting the trafficking of sucrase-isomaltase and partly impacting the targeting of this protein. This interference also affects lactase-phlorizin hydrolase, partially blocking it intracellularly. These impacts indicate Miglustat's significant role in the posttranslational processing of intestinal disaccharidases, although its immediate side effect is the direct inhibition of disaccharidases in the intestinal lumen (Amiri & Naim, 2014).

Application in Cystic Fibrosis

Miglustat has shown potential in cystic fibrosis treatment. Studies demonstrated its effectiveness in restoring ion transport in cystic fibrosis (CF) by normalizing sodium and chloride transport in F508del transgenic mice. This highlights the potential of topical Miglustat as a therapy for CF (Lubamba et al., 2009).

Gastrointestinal Disturbances Management

Miglustat has consistently been associated with gastrointestinal disturbances like diarrhea and abdominal pain in clinical trials and practice. Its mechanism involves inhibiting intestinal disaccharidase enzymes, leading to carbohydrate malabsorption and subsequent osmotic diarrhea. Addressing these disturbances can improve Miglustat's gastrointestinal tolerability (Belmatoug et al., 2011).

Role in Gaucher Disease Management

Miglustat plays a role in managing type 1 (non-neuronopathic) Gaucher disease as a substrate-reducing agent. It inhibits the biosynthesis of macromolecular substrates that accumulate in glycosphingolipidoses, offering an alternative to enzyme replacement therapy (Cox et al., 2003).

Niemann-Pick Disease Type C Treatment

Miglustat has been effective in stabilizing key neurological manifestations of Niemann-Pick disease type C (NP-C) in both adult and pediatric patients. Its therapeutic effects include stabilizing or slowing disease progression, with primary tolerability issues being mild to moderate gastrointestinal effects (Lyseng-Williamson, 2013).

Use in Other Glycosphingolipid Storage Disorders

Apart from its application in Gaucher disease and NP-C, Miglustat has potential uses in other glycosphingolipid storage disorders. Its role as an inhibitor of ceramide-specific glucosyltransferase suggests broader applications in treating these conditions (Lachmann, 2005).

特性

分子式

C10H12D9NO4.HCl

分子量

264.79

同義語

(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。